7-(3,4-DIMETHOXYPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H-[1,3]OXAZOLO[3,2-G]PURINE-2,4-DIONE
Overview
Description
7-(3,4-DIMETHOXYPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H-[1,3]OXAZOLO[3,2-G]PURINE-2,4-DIONE is a complex organic compound that belongs to the class of oxazole derivatives. These compounds are known for their diverse biological activities and have garnered significant interest in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3,4-DIMETHOXYPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H-[1,3]OXAZOLO[3,2-G]PURINE-2,4-DIONE typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure high yield and purity of the final product, which is essential for its application in various fields.
Chemical Reactions Analysis
Types of Reactions
7-(3,4-DIMETHOXYPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H-[1,3]OXAZOLO[3,2-G]PURINE-2,4-DIONE undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogens, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
7-(3,4-DIMETHOXYPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H-[1,3]OXAZOLO[3,2-G]PURINE-2,4-DIONE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-(3,4-DIMETHOXYPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H-[1,3]OXAZOLO[3,2-G]PURINE-2,4-DIONE involves its interaction with specific molecular targets and pathways. For instance, it may act as an antagonist to certain receptors or enzymes, thereby modulating biological processes . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 7-(HO-METHYL)-1,3-DIMETHYL-6,7-DIHYDRO(1,3)OXAZOLO(2,3-F)PURINE-2,4(1H,3H)-DIONE
- N-(3,4-DIMETHOXYPHENETHYL)-2-(3,4-DIMETHOXYPHENYL)ACETAMIDE
Uniqueness
What sets 7-(3,4-DIMETHOXYPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H-[1,3]OXAZOLO[3,2-G]PURINE-2,4-DIONE apart is its unique structural combination of a purine core and an oxazole ring. This fusion imparts distinct chemical properties and potential biological activities, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
7-(3,4-dimethoxyphenyl)-2,4-dimethylpurino[8,7-b][1,3]oxazole-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O5/c1-19-14-13(15(22)20(2)17(19)23)21-8-12(26-16(21)18-14)9-5-6-10(24-3)11(7-9)25-4/h5-8H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFKSSKAZFCVQOS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N3C=C(OC3=N2)C4=CC(=C(C=C4)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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